

Chemical structure and IUPAC name of Fmoc-L-2-Furylalanine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-L-2-Furylalanine*

Cat. No.: *B067441*

[Get Quote](#)

An In-Depth Technical Guide to **Fmoc-L-2-Furylalanine**: Structure, Synthesis, and Application in Modern Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

Fmoc-L-2-Furylalanine is a non-canonical amino acid derivative that has garnered significant interest within the realms of peptide chemistry and drug discovery. Its unique structural features, conferred by the furan moiety, introduce novel conformational and electronic properties into peptide scaffolds. This guide provides an in-depth examination of **Fmoc-L-2-Furylalanine**, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. We will explore the foundational principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, including its application and cleavage mechanism. Furthermore, this document furnishes detailed, field-proven protocols for the chemical synthesis of **Fmoc-L-2-Furylalanine** and its subsequent incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). The narrative is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical grounding and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is a prerequisite for its successful application. **Fmoc-L-2-Furylalanine** is an L-alanine derivative characterized by a

furan ring attached to the β -carbon and the presence of the base-labile Fmoc protecting group on the α -amino group.

Chemical Structure and IUPAC Name

The precise chemical identity is critical for regulatory and documentation purposes. The internationally recognized nomenclature provides an unambiguous descriptor of the molecule.

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid[[1](#)][[2](#)].
- Common Synonyms: Fmoc-3-(2-furyl)-L-alanine, N-Fmoc-3-(2-furyl)-L-alanine, Fmoc- β -(2-furyl)-Ala-OH[[1](#)][[3](#)].
- CAS Number: 159611-02-6[[1](#)][[4](#)].

Figure 1: 2D Chemical Structure of Fmoc-L-2-Furylalanine.

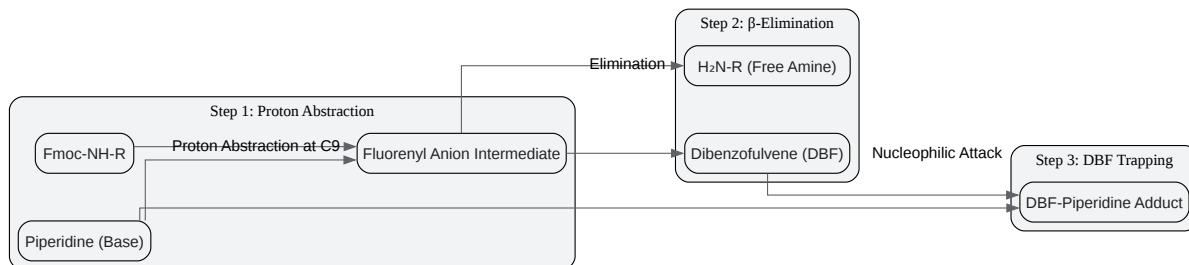
Physicochemical Data

The physical properties of the amino acid derivative are crucial for handling, storage, and reaction setup. The data presented below has been consolidated from various commercial and

database sources.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₁₉ NO ₅	[1][4][5]
Molecular Weight	377.39 g/mol	[1][2][5]
Appearance	White to off-white or slightly yellowish powder/solid	[2][4]
Melting Point	123 - 141 °C (range from various sources)	[3][4][6]
Optical Rotation	[α] ₂₀ /D = -10 ± 2° (c=1, DMF)	[3][4]
Storage Conditions	2-8°C, Sealed in dry conditions	[4][6]

The Chemistry of the Fmoc Protecting Group


The utility of **Fmoc-L-2-Furylalanine** in peptide synthesis is intrinsically linked to the behavior of the Fmoc group. Unlike the acid-labile Boc (tert-butoxycarbonyl) group, the Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a secondary amine like piperidine. This orthogonality is a cornerstone of modern SPPS, allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.

Mechanism of Fmoc Deprotection

The Fmoc deprotection process is a two-step β -elimination reaction.[7]

- Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This step is the rate-determining step. The resulting fluorenyl anion is stabilized by the aromaticity of the system, which fulfills Hückel's rule.[8]
- β -Elimination: The stabilized anion undergoes rapid elimination, cleaving the C-O bond and releasing the free amine of the amino acid, carbon dioxide, and a dibenzofulvene (DBF) intermediate.

- DBF Adduct Formation: The highly reactive dibenzofulvene is immediately trapped by the excess secondary amine (piperidine) in the solution to form a stable adduct.[7] This final step is crucial as it drives the equilibrium of the reaction towards completion, ensuring quantitative deprotection.[7]

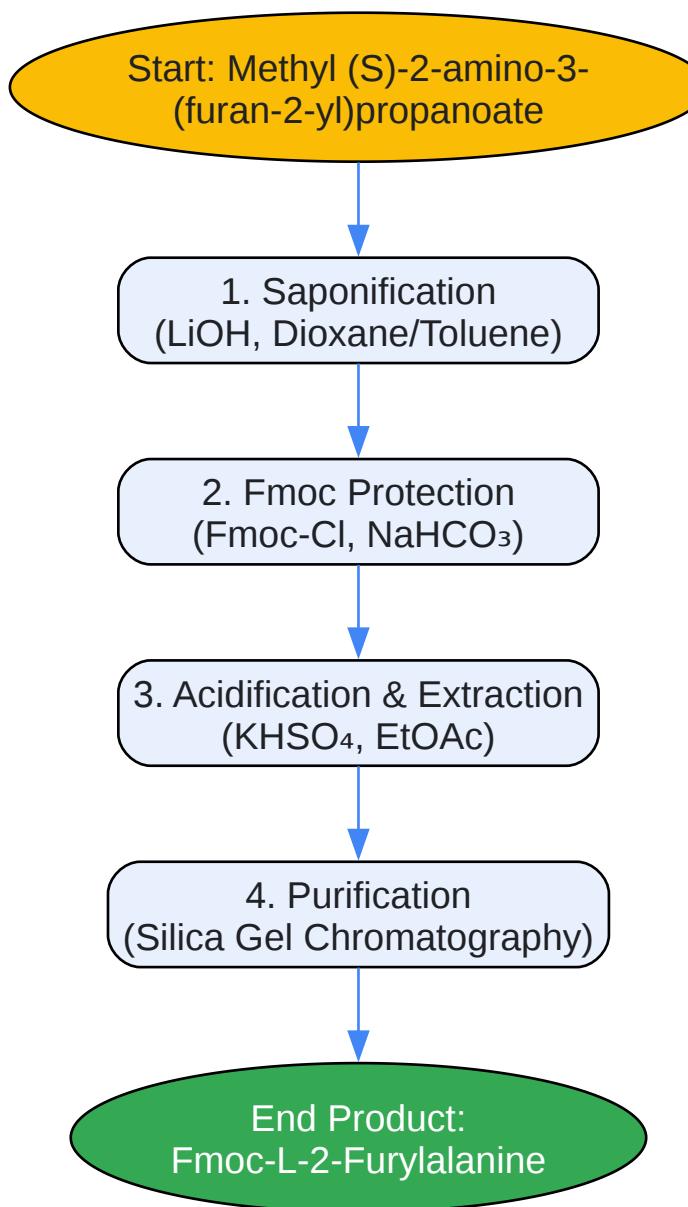
[Click to download full resolution via product page](#)

Caption: Workflow of the base-mediated Fmoc deprotection mechanism.

Synthesis of Fmoc-L-2-Furylalanine

While **Fmoc-L-2-Furylalanine** is commercially available, understanding its synthesis provides valuable insight into its purity and potential side products. The most common laboratory-scale synthesis involves the protection of the free amino acid, L-2-Furylalanine, or its ester derivative.

Experimental Protocol: Fmoc Protection


This protocol is adapted from established Schotten-Baumann conditions for N-protection of amino acids.[8] It describes the synthesis from the methyl ester of L-2-Furylalanine.[9]

Materials:

- Methyl (S)-2-amino-3-(furan-2-yl)propanoate
- Toluene, Dioxane
- 2M Lithium Hydroxide (LiOH) aqueous solution
- 1M Sodium Bicarbonate (NaHCO₃) aqueous solution
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- 10% Potassium Bisulfate (KHSO₄) solution
- Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography

Procedure:

- Saponification: a. Dissolve Methyl (S)-2-amino-3-(furan-2-yl)propanoate (1 equivalent) in toluene.^[9] b. At 0°C under a nitrogen atmosphere, slowly add 2M aqueous LiOH (1 equivalent) and dioxane.^[9] c. Allow the mixture to warm to room temperature and stir overnight. d. Monitor the hydrolysis of the ester to the free acid by Thin Layer Chromatography (TLC).
- Fmoc Protection: a. To the reaction mixture, add 1M aqueous NaHCO₃ (1.5 equivalents) followed by a solution of Fmoc-Cl (1.5 equivalents) in dioxane.^[9] b. Stir vigorously for 1-2 hours at room temperature.
- Workup and Extraction: a. Remove the dioxane by distillation under reduced pressure. b. Acidify the remaining aqueous phase to a pH of ~2 using 10% KHSO₄ solution.^[9] c. Extract the aqueous phase three times with a suitable organic solvent like CHCl₃ or EtOAc. d. Combine the organic layers and dry over anhydrous MgSO₄.^[9]
- Purification: a. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. b. Purify the crude solid by silica gel flash chromatography to yield the final product as a white crystalline solid.^[9]

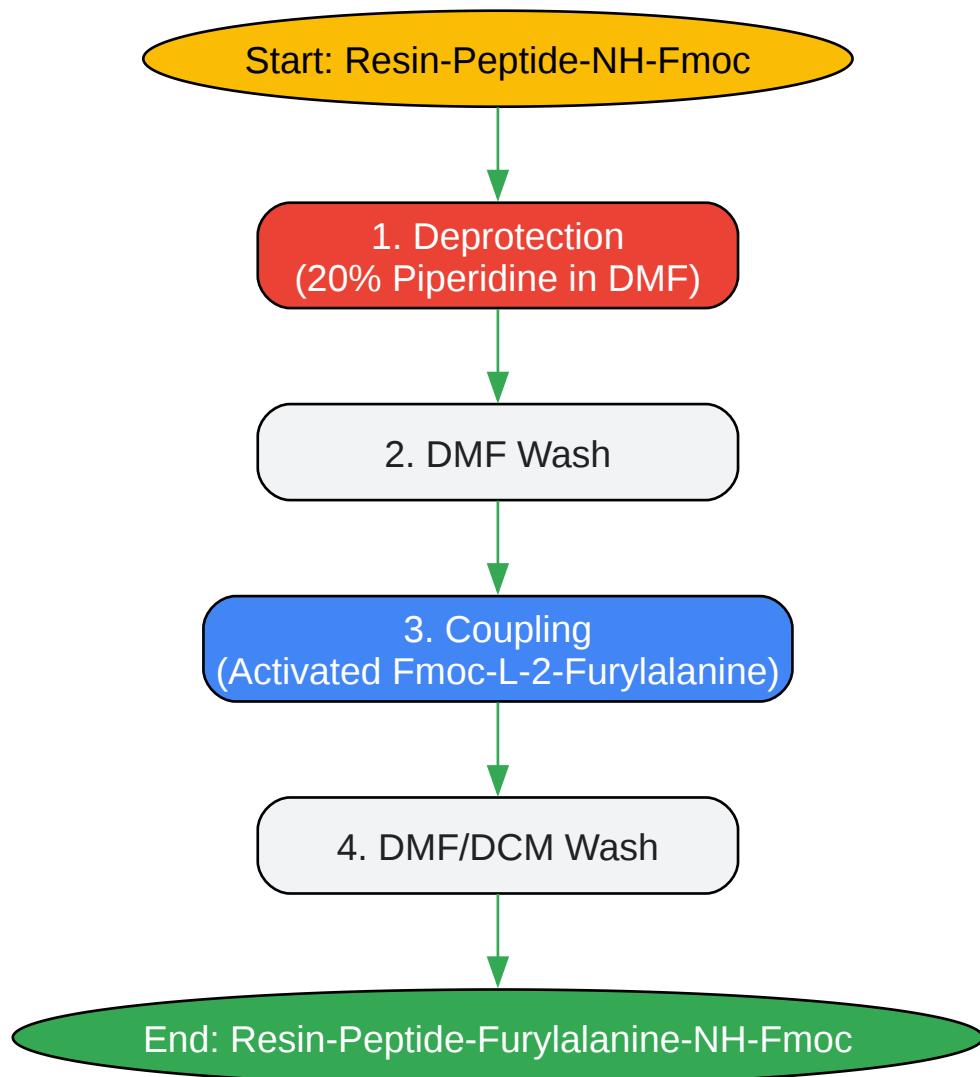
[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **Fmoc-L-2-Furylalanine**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-Furylalanine serves as a key building block in the Fmoc-based SPPS strategy.^[4] The incorporation of this unnatural amino acid can modulate the biological activity, stability, and conformational properties of the resulting peptide.

Standard SPPS Cycle Protocol


The following protocol outlines a single coupling cycle for adding **Fmoc-L-2-Furylalanine** to a growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin).[\[10\]](#)

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-L-2-Furylalanine**
- Coupling Reagent (e.g., HCTU, HATU, or HOBT/DIC)
- Base (e.g., DIPEA or 2,4,6-Collidine)
- Deprotection Solution: 20% Piperidine in DMF
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
- Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[\[11\]](#) c. Drain the deprotection solution. d. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[\[11\]](#)
- Amino Acid Activation & Coupling: a. In a separate vessel, pre-activate the **Fmoc-L-2-Furylalanine** (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HCTU, 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
- Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

[Click to download full resolution via product page](#)

Caption: A standard cycle for incorporating **Fmoc-L-2-Furylalanine** in SPPS.

Applications in Research and Drug Development

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry. **Fmoc-L-2-Furylalanine** is particularly valuable for several reasons:

- Structural Scaffolding: The furan ring is a bioisostere for other aromatic systems like phenyl or thiophene rings, but with different electronic and steric properties. This allows for fine-tuning of peptide-receptor interactions.

- Enhanced Stability: The unique structure can introduce conformational constraints, potentially leading to peptides with increased resistance to proteolytic degradation.
- Drug Design: It serves as a versatile building block for creating novel peptide-based therapeutics, peptidomimetics, and diagnostic agents.^{[2][4]} The furan moiety can participate in specific hydrogen bonding or π -stacking interactions within a biological target. The growing acceptance of modified peptides as drugs makes such unique building blocks increasingly prominent.^[12]

Conclusion

Fmoc-L-2-Furylalanine is a highly valuable and versatile reagent for peptide chemists and drug development professionals. Its well-defined chemical properties, combined with the robust and orthogonal nature of the Fmoc protecting group, facilitate its seamless integration into established SPPS workflows. The introduction of the furan moiety provides a unique tool for modulating the pharmacological and structural properties of synthetic peptides, opening new avenues for the design of potent and stable therapeutic candidates. This guide has provided the core chemical principles, validated synthesis and application protocols, and a forward-looking perspective on the utility of this important amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-L-2-Furylalanine | C22H19NO5 | CID 2734451 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]

- 6. 159611-02-6 CAS MSDS (FMOC-L-2-FURYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. FMOC-L-2-FURYLALANINE | 159611-02-6 [chemicalbook.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of Fmoc-L-2-Furylalanine.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067441#chemical-structure-and-iupac-name-of-fmoc-l-2-furylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com